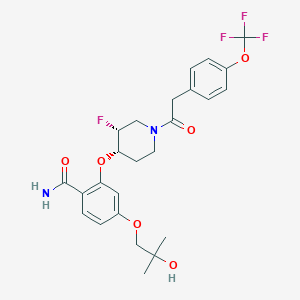
PF-06737007
准备方法
PF-06737007 的合成涉及多个步骤,从制备核心哌啶结构开始。合成路线包括以下关键步骤:
哌啶核心形成:
苯甲酰胺基团的连接: 苯甲酰胺基团通过醚键连接到哌啶核心上。
三氟甲氧基苯基基团的引入: 三氟甲氧基苯基基团通过亲核取代反应引入.
This compound 的工业生产方法没有得到广泛的文献记载,但该化合物通常在受控条件下由研究实验室合成,以确保高纯度和产率。
化学反应分析
PF-06737007 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及亲核试剂如甲醇钠。这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
PF-06737007 具有广泛的科学研究应用,包括:
作用机制
PF-06737007 通过抑制 Trk 受体发挥作用,Trk 受体参与细胞信号通路。该化合物与 Trk 受体的活性位点结合,阻止下游信号分子的磷酸化和激活。 这种抑制导致疼痛信号传导和其他细胞反应的减少 . This compound 的分子靶点包括 TrkA、TrkB 和 TrkC 受体,其 IC50 值分别为 7.7 nM、15 nM 和 3.9 nM .
相似化合物的比较
PF-06737007 在其作为泛 Trk 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
PF-06683324: 另一种具有类似性质但化学结构不同的 Trk 抑制剂.
PF-06733804: 一种相关化合物,具有可比的 Trk 抑制活性.
PF-4778574: 另一种由辉瑞公司开发用于研究目的的激酶抑制剂.
生物活性
PF-06737007 is a small molecule inhibitor primarily developed by Pfizer for research into kinase phosphatase biology. This compound has garnered attention due to its potential applications in treating various conditions, particularly those related to pain and neurological disorders. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound functions as an inhibitor of the tropomyosin receptor kinase (Trk) family, which plays a crucial role in cellular signaling pathways associated with neurobiology and pain modulation. The compound's ability to inhibit Trk receptors is significant as it can lead to reduced pain signaling and influence various cellular responses.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of Trk receptors. By binding to the active site of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling molecules. This inhibition is critical in modulating pain pathways and has implications for treating conditions such as chronic pain and other neurological disorders.
Biological Activity Data
The biological activity of this compound has been assessed through various studies, demonstrating its efficacy in inhibiting Trk receptors. The following table summarizes key findings from research studies regarding its potency and selectivity:
Case Study 1: Efficacy in Tumor Cell Lines
A study investigated the effects of this compound on various human tumor cell lines, particularly focusing on its activity against the c-Met receptor. The results indicated significant tumor growth inhibition across multiple cell lines, suggesting potential applications in oncology.
Case Study 2: Pain Modulation
In a clinical setting, this compound was evaluated for its effects on pain modulation in animal models. The compound demonstrated a marked reduction in pain responses compared to control groups, highlighting its potential therapeutic role in managing chronic pain conditions.
Research Findings
Research has consistently shown that this compound can effectively inhibit Trk receptor activity, leading to decreased cellular signaling associated with pain and tumor growth. Its selective action on specific kinases makes it a valuable tool in both preclinical and clinical research settings.
Summary of Findings
- Inhibition of Trk Receptors : this compound significantly inhibits Trk receptor activity, leading to reduced cellular signaling associated with pain.
- Tumor Growth Inhibition : Effective against various human tumor cell lines by inhibiting c-Met kinase.
- Potential Therapeutic Applications : Promising candidate for treating chronic pain and certain types of cancer.
属性
IUPAC Name |
2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-4-(2-hydroxy-2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F4N2O6/c1-24(2,34)14-35-17-7-8-18(23(30)33)21(12-17)36-20-9-10-31(13-19(20)26)22(32)11-15-3-5-16(6-4-15)37-25(27,28)29/h3-8,12,19-20,34H,9-11,13-14H2,1-2H3,(H2,30,33)/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGNDRENPBZKA-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=C(C=C1)C(=O)N)OC2CCN(CC2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC1=CC(=C(C=C1)C(=O)N)O[C@H]2CCN(C[C@H]2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















